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Compound of Interest

Compound Name: Denibulin

Cat. No.: B1250645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Denibulin (formerly known as MN-029) is a novel, small-molecule vascular disrupting agent

(VDA) with potent antimitotic and antineoplastic activities.[1] It functions by selectively targeting

the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly. This

disruption of the cytoskeleton in tumor endothelial cells results in cell cycle arrest, apoptosis,

and a subsequent shutdown of tumor blood flow, causing central necrosis in solid tumors.[1]

This technical guide provides a comprehensive overview of the synthesis, chemical properties,

mechanism of action, and key experimental protocols related to Denibulin, aimed at

professionals in the field of cancer research and drug development.

Chemical Properties and Identification
Denibulin is a benzimidazole carbamate derivative with the following key identifiers and

physicochemical properties.
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Property Value Reference

IUPAC Name

methyl N-[6-[4-[[(2S)-2-

aminopropanoyl]amino]phenyl]

sulfanyl-1H-benzimidazol-2-

yl]carbamate

[1]

Synonyms MN-029, Denibulinum [1]

CAS Number 284019-34-7 [1]

Molecular Formula C₁₈H₁₉N₅O₃S [1]

Molecular Weight 385.44 g/mol

Exact Mass 385.1209 [2]

Appearance Solid powder [2]

Elemental Analysis
C: 56.09%, H: 4.97%, N:

18.17%, O: 12.45%, S: 8.32%
[2]

Storage Conditions

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.

[2]

Synthesis of Denibulin
While a specific, detailed synthesis protocol for Denibulin is not publicly available, a plausible

synthetic route can be constructed based on established methods for the synthesis of 2-

aminobenzimidazole carbamates and related benzimidazole derivatives found in patent

literature. The proposed synthesis involves a multi-step process culminating in the formation of

the Denibulin molecule.

Proposed Synthetic Pathway
The synthesis can be logically divided into the formation of two key intermediates followed by

their coupling and final modification.
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Caption: Proposed workflow for the synthesis of Denibulin.

Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for similar chemical

transformations. Optimization would be required for each step.

Step 1: Synthesis of Intermediate A (Boc-protected aminophenylthiol)

Reaction Setup: Dissolve 4-aminothiophenol and (S)-2-(tert-butoxycarbonylamino)propanoic

acid in a suitable aprotic solvent such as dichloromethane (DCM).

Coupling: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution at 0°C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea

byproduct. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer
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over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the

crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of Intermediate B (Methyl 5-mercapto-1H-benzo[d]imidazol-2-ylcarbamate)

Thiocyanation: React 4-chloro-3-nitroaniline with a thiocyanate salt in the presence of a

suitable catalyst to introduce the thiocyano group.

Reduction: Reduce the nitro group of the resulting 4-thiocyano-2-nitroaniline to an amine

using a reducing agent such as tin(II) chloride or catalytic hydrogenation to form a diamine.

Cyclization: React the o-phenylenediamine derivative with methyl cyanoformate in a suitable

solvent. This reaction typically involves heating and results in the formation of the

benzimidazole ring.

Purification: The resulting Intermediate B can be purified by recrystallization or column

chromatography.

Step 3: Final Assembly and Deprotection

Coupling: Couple Intermediate A and Intermediate B via a nucleophilic substitution reaction,

where the thiol group of Intermediate B displaces a suitable leaving group on an activated

form of Intermediate A, or through a palladium-catalyzed cross-coupling reaction.

Deprotection: Remove the Boc protecting group from the coupled product using a strong

acid, such as trifluoroacetic acid (TFA) in DCM.

Final Purification: Neutralize the reaction mixture and extract the product. Purify the final

compound, Denibulin, by column chromatography or recrystallization to obtain a solid

powder.

Mechanism of Action and Signaling Pathway
Denibulin exerts its anticancer effects primarily through the disruption of microtubule dynamics

in vascular endothelial cells.[1]
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Caption: Signaling pathway of Denibulin's mechanism of action.
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The key steps in Denibulin's mechanism of action are:

Binding to Tubulin: Denibulin selectively and reversibly binds to the colchicine-binding site

on β-tubulin.[1]

Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin

dimers into microtubules, which are essential components of the cellular cytoskeleton.[1]

Cytoskeletal Disruption: The inhibition of microtubule formation leads to a rapid collapse of

the cytoskeleton in endothelial cells lining the tumor vasculature.[3]

Cellular Effects: This results in changes in cell shape, increased vascular permeability, and

cell cycle arrest at the G2/M phase, ultimately leading to apoptosis of the endothelial cells.[1]

Vascular Shutdown and Tumor Necrosis: The damage to the tumor vasculature causes a

rapid shutdown of blood flow to the tumor, leading to extensive ischemic necrosis of the

tumor tissue.[1]

Preclinical and Clinical Data
Denibulin has been evaluated in both preclinical models and human clinical trials.

Preclinical Studies
In preclinical studies using the rodent KHT sarcoma model, Denibulin demonstrated significant

vascular-disrupting effects. A dose of 100 mg/kg resulted in a substantial reduction in functional

vessel number and induced extensive tumor necrosis (approximately 90%) within 24 hours.

Furthermore, Denibulin showed a dose-dependent tumor cell killing effect and enhanced the

efficacy of both radiation and cisplatin chemotherapy.

Phase I Clinical Trial
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and anti-

vascular effects of Denibulin in patients with advanced solid tumors.
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Parameter Finding Reference

Patient Population
34 patients with advanced

solid tumors.

Dosing Regimen

Intravenous administration with

escalating doses from 4.0 to

225 mg/m² every 3 weeks.

Maximum Tolerated Dose

(MTD)
180 mg/m²

Dose-Limiting Toxicities (DLTs)

At 225 mg/m², a transient

ischemic attack and grade 3

transaminitis were observed.

Common Toxicities

Nausea, vomiting (dose-

related), diarrhea, fatigue,

headache, and anorexia. No

significant myelotoxicity,

stomatitis, or alopecia was

observed.

Pharmacokinetics

Dose-related increases in

Cmax and AUC were

observed, with substantial

inter-subject variability.

Efficacy

No objective responses were

noted; however, five patients

had stable disease for ≥6

months. A significant

correlation was found between

the reduction in the vascular

parameter K(trans) and

exposure to Denibulin.

Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
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This assay is crucial for evaluating the direct effect of Denibulin on microtubule formation.

Preparation

Assay Execution
Data Acquisition and Analysis

Prepare Assay Buffer
(e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA) Add buffer, GTP, and fluorescent reporter (e.g., DAPI) to microplate wells

Reconstitute Purified Tubulin
(e.g., porcine brain)

Add Tubulin to initiate polymerization

Prepare Denibulin Stock Solution
(in DMSO)

Add Denibulin or control (e.g., Paclitaxel, Nocodazole, DMSO)

Prepare GTP Solution

Incubate at 37°C Measure fluorescence or absorbance (turbidity) over time Plot polymerization curves
(Signal vs. Time)

Calculate parameters:
- Lag time

- Vmax of polymerization
- Maximum polymer mass

Determine IC₅₀ for inhibition

Click to download full resolution via product page

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

Reagent Preparation:

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) in the polymerization

buffer on ice to a final concentration of 2 mg/mL.

Prepare a stock solution of Denibulin in DMSO and serial dilutions in polymerization

buffer.
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Prepare a solution of GTP (1 mM final concentration) and a fluorescent reporter dye that

binds to microtubules.

Assay Procedure:

In a 96-well microplate, add the polymerization buffer, GTP, and the fluorescent reporter to

each well.

Add the desired concentrations of Denibulin, a positive control (e.g., Nocodazole for

inhibition), a negative control (DMSO vehicle), and a polymerization inducer (e.g.,

Paclitaxel).

Initiate the reaction by adding the cold tubulin solution to each well.

Data Collection:

Immediately place the plate in a microplate reader pre-warmed to 37°C.

Measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals (e.g.,

every minute) for 60-90 minutes.

Analysis:

Plot the signal versus time to generate polymerization curves.

Determine the effect of Denibulin on the lag phase, polymerization rate, and the final

extent of polymerization.

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Preclinical In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of Denibulin in

a xenograft mouse model.

Protocol:

Animal Model:
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Use immunocompromised mice (e.g., nude or SCID).

Implant human tumor cells (e.g., a non-small cell lung cancer line) subcutaneously into the

flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Groups:

Randomize the mice into different treatment groups:

Vehicle control (e.g., saline or a suitable buffer).

Denibulin at various dose levels (e.g., 50, 100, 150 mg/kg).

Positive control (a standard-of-care chemotherapeutic agent).

Drug Administration:

Administer Denibulin or control agents via a clinically relevant route, such as

intraperitoneal (IP) or intravenous (IV) injection, according to a predetermined schedule

(e.g., once daily, every three days).

Monitoring and Endpoints:

Measure tumor volume with calipers two to three times per week.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

Excise the tumors for histological analysis to assess the extent of necrosis and changes in

microvessel density.

Data Analysis:

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

vehicle control.
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Statistically analyze the differences in tumor growth between the groups.

Conclusion
Denibulin is a promising vascular disrupting agent with a well-defined mechanism of action

targeting tubulin polymerization. Its chemical properties and synthesis are characteristic of the

benzimidazole carbamate class of compounds. While preclinical studies have shown significant

antitumor activity, clinical development has been more challenging, highlighting the

complexities of translating the effects of VDAs from animal models to human patients. The

information and protocols provided in this guide offer a comprehensive technical resource for

researchers and drug development professionals working on Denibulin and other novel

anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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